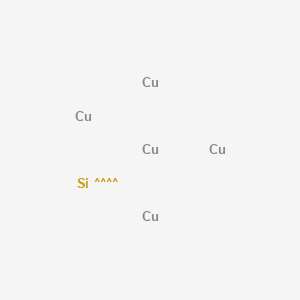
五ケイ化二銅 (Cu5Si)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper silicide, specifically pentacopper silicide (Cu5Si), is a binary compound composed of silicon and copper. It is an intermetallic compound, meaning it exhibits properties that are intermediate between those of ionic compounds and alloys. This solid crystalline material appears as a silvery solid and is insoluble in water . Copper silicide is known for its excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance .
科学的研究の応用
Copper silicide has a wide range of scientific research applications:
Biology and Medicine: While specific applications in biology and medicine are less common, its properties make it a potential candidate for use in biomedical devices and sensors.
Industry: Copper silicide films are used to passivate copper-based chips, inhibit diffusion, and prevent electron transport.
作用機序
Target of Action
Copper silicide (Cu5Si) primarily targets copper-based chips in the electronics industry . It serves as a passivation layer for these chips, suppressing diffusion and electromigration . In the chemical industry, it is used as a catalyst in the Direct process, an industrial route to organosilicon compounds .
Mode of Action
Copper silicide interacts with its targets by forming a thin film on copper interconnects, acting as a diffusion barrier . This suppresses diffusion and electromigration, enhancing the reliability and longevity of the chips . In the Direct process, copper silicide catalyzes the addition of methyl chloride to silicon, resulting in the formation of industrially useful dimethyldichlorosilane .
Biochemical Pathways
While copper silicide is primarily used in industrial applications, copper, one of its constituents, plays a crucial role in various biochemical pathways. Copper is indispensable for growth and development in human organisms, required for processes such as respiration and protection against reactive oxygen species . .
Pharmacokinetics
As an inorganic compound, it is insoluble in water , which may impact its bioavailability
Result of Action
The primary result of copper silicide’s action is the enhanced reliability of copper interconnects in electronic devices . By serving as a diffusion barrier, it suppresses diffusion and electromigration, thereby improving the performance and lifespan of the devices . In the Direct process, it facilitates the production of organosilicon compounds .
生化学分析
Biochemical Properties
Copper silicide (Cu5Si) is known for its excellent electrical conductivity, thermal conductivity, ductility, corrosion resistance, and wear resistance . It is used to passivate copper-based chips, inhibiting diffusion and electron transport
Cellular Effects
It is known that Copper silicide thin film is used for passivation of copper interconnects, where it serves to suppress diffusion and electromigration and serves as a diffusion barrier .
Molecular Mechanism
It is known to catalyze the addition of methyl chloride to silicon, an illustrative reaction that affords the industrially useful dimethyldichlorosilane .
Temporal Effects in Laboratory Settings
Copper silicide (Cu5Si) forms upon heating mixtures of copper and silicon . It has been observed that the growth of copper silicide starts at temperatures as low as 300°C . The growth kinetics have been monitored by both sheet resistance and x-ray diffraction techniques .
Metabolic Pathways
Copper silicide (Cu5Si) is involved in the Direct process, the industrial route to organosilicon compounds . In this process, copper, in the form of its silicide, catalyses the addition of methyl chloride to silicon .
準備方法
Copper silicide can be synthesized through various methods. One common method involves heating mixtures of copper and silicon. The reaction typically occurs at high temperatures, around 825°C (1,517°F), to form the compound . Another method involves chemical vapor deposition (CVD) of butylsilane on copper substrates. By varying the precursor flow, different catalyst variants can be obtained, which exhibit large specific areas due to the presence of grown nanostructures such as nanoplatelets, nanowires, nanoribbons, and microwires .
化学反応の分析
Copper silicide undergoes several types of chemical reactions, including:
Oxidation: Copper silicide can be oxidized to form copper oxide and silicon dioxide.
Reduction: It can be reduced back to its elemental forms under certain conditions.
Substitution: Copper silicide can participate in substitution reactions where silicon atoms are replaced by other elements.
In the Direct process, copper silicide catalyzes the addition of methyl chloride to silicon, producing industrially useful compounds such as dimethyldichlorosilane .
類似化合物との比較
Copper silicide can be compared with other silicides such as:
Nickel silicide (NiSi): Known for its use in microelectronics due to its low resistivity and high thermal stability.
Titanium silicide (TiSi2): Commonly used in semiconductor devices for its excellent electrical conductivity and compatibility with silicon.
Cobalt silicide (CoSi2): Used in integrated circuits for its low resistivity and good thermal stability.
Copper silicide is unique due to its combination of excellent electrical and thermal conductivity, corrosion resistance, and catalytic properties, making it suitable for a wide range of applications .
特性
CAS番号 |
12159-07-8 |
|---|---|
分子式 |
CuSi |
分子量 |
91.63 g/mol |
IUPAC名 |
copper;silicon |
InChI |
InChI=1S/Cu.Si |
InChIキー |
WCCJDBZJUYKDBF-UHFFFAOYSA-N |
SMILES |
[Si].[Cu].[Cu].[Cu].[Cu].[Cu] |
正規SMILES |
[Si].[Cu] |
Key on ui other cas no. |
12159-07-8 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















